Aldox

Overview

Description

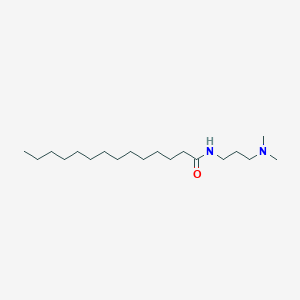

Schercodine M, also known as Myristamidopropyl Dimethylamine, is a chemical compound with the molecular formula C19H40N2O. It is a type of amidoamine, which is commonly used in various industrial and pharmaceutical applications. This compound is known for its surfactant properties, making it useful in formulations for personal care products such as shampoos and conditioners .

Preparation Methods

Synthetic Routes and Reaction Conditions: Schercodine M is synthesized through the reaction of myristic acid with dimethylaminopropylamine. The process involves the amidation of myristic acid, which is a fatty acid, with dimethylaminopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of Schercodine M follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions: Schercodine M undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives .

Scientific Research Applications

Introduction to Aldox

This compound, scientifically known as N-(3-(dimethylamino)propyl)tetradecanamide, is an amidoamine compound with significant applications across various fields, particularly in pharmaceuticals and cosmetics. The compound possesses a unique amphiphilic structure, characterized by a long hydrophobic aliphatic chain and a hydrophilic dimethylamino group, which enables it to function effectively as a surfactant and antimicrobial agent. This article delves into the diverse applications of this compound, supported by comprehensive data tables and case studies.

Chemical Properties of this compound

- Molecular Formula : C19H40N2O

- Molecular Weight : Approximately 312.53 g/mol

- Structure : Features a tetradecanamide chain contributing to its hydrophobic properties, alongside a dimethylamino group that enhances its hydrophilicity.

Pharmaceutical Applications

This compound has garnered attention for its potential as an antimicrobial agent. It exhibits significant activity against various pathogens, including Acanthamoeba, which is associated with microbial keratitis. The mechanism of action appears to involve the disruption of microbial cell membranes, making it a candidate for therapeutic use in ophthalmology and other infection control scenarios.

Case Study: Antimicrobial Efficacy

In laboratory studies, this compound has demonstrated effectiveness against both bacteria and fungi. Its ability to penetrate lipid-rich environments makes it suitable for topical formulations aimed at treating infections.

Cosmetic Applications

In the cosmetics industry, this compound serves as a cationic surfactant and emulsifier. Its amphiphilic nature allows it to stabilize emulsions and enhance the texture of cosmetic products.

Case Study: Emulsifying Properties

Research indicates that formulations containing this compound can improve the stability and sensory attributes of creams and lotions, making them more appealing to consumers.

Research Applications

This compound is being explored in various research contexts due to its unique properties:

- Anticancer Research : Aldoxorubicin (a derivative of this compound) has shown promise in preclinical studies for its reduced cardiotoxicity compared to traditional doxorubicin while maintaining similar or enhanced efficacy against tumors. Studies indicate that Aldoxorubicin can preferentially accumulate in tumor tissues, sparing healthy heart tissue from damage .

- Biological Interactions : Investigations into this compound's interactions with biological membranes reveal its potential to alter membrane integrity, which underpins its antimicrobial properties.

Mechanism of Action

The mechanism of action of Schercodine M involves its interaction with cellular membranes and proteins. It acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. This property makes it effective in formulations where it helps to stabilize emulsions and improve the delivery of active ingredients. At the molecular level, Schercodine M can modulate the activity of enzymes and transcription factors involved in cellular signaling pathways, particularly those related to oxidative stress and redox homeostasis .

Comparison with Similar Compounds

Cocamidopropyl Dimethylamine: Another amidoamine surfactant used in personal care products.

Lauramidopropyl Dimethylamine: Similar in structure but derived from lauric acid instead of myristic acid.

Stearamidopropyl Dimethylamine: Derived from stearic acid and used in similar applications.

Uniqueness: Schercodine M is unique due to its specific fatty acid chain length (myristic acid) and its ability to provide excellent conditioning and emulsifying properties in personal care formulations. Its effectiveness at lower concentrations and its mildness to the skin and hair make it a preferred choice in many formulations .

Biological Activity

Aldox, specifically known as aldoxorubicin (INNO-206), is a derivative of doxorubicin (DOX) designed to enhance the therapeutic efficacy and reduce the cardiotoxicity associated with traditional anthracycline chemotherapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, preclinical studies, and clinical implications.

This compound functions as a prodrug that is activated in acidic environments, such as those found in tumor cells. The compound is characterized by a long half-life under neutral conditions (T 1/2 = 158 hours) and a significantly shorter half-life in acidic conditions (T 1/2 = 3.2 hours) where it releases free DOX . The design allows for targeted delivery to cancer cells via conjugation with monoclonal antibodies (mAbs), enhancing the selectivity and potency of the drug.

Key Mechanisms:

- Targeted Delivery : this compound is conjugated to mAbs that bind specifically to tumor antigens, facilitating internalization into cancer cells.

- Intracellular Release : Once inside the cell, this compound is hydrolyzed in the acidic lysosomal environment, releasing active DOX.

- Antitumor Activity : this compound has demonstrated significant antitumor activity in various preclinical models, showing improved efficacy compared to free DOX.

Preclinical Studies

Several studies have documented the biological activity of this compound in different cancer models. Notable findings include:

- In Vitro Efficacy : In lung carcinoma models (L2987), this compound-conjugated mAbs exhibited a 50-fold improvement in IC50 compared to non-binding controls .

- Tumor Models : In xenograft models derived from myeloma patients, this compound showed significant single-agent activity and enhanced effects when combined with bortezomib .

- Cardiotoxicity Assessment : A study comparing equimolar doses of free DOX and this compound indicated that this compound preferentially accumulates in tumors while sparing cardiac tissue, thus reducing the risk of cardiomyopathy associated with DOX treatment .

Case Studies

Case Study 1: Efficacy in Breast Cancer

In vitro studies using MCF-7 breast cancer cells confirmed that incubation with this compound resulted in a gradual release of free DOX, correlating with increased cytotoxicity. The study highlighted that the mechanism of action involved nuclear localization of DOX post-release, which is critical for its cytotoxic effects.

Case Study 2: Myeloma Treatment

In a preclinical model involving myeloma cells, this compound demonstrated significant tumor reduction when used alone or in combination with established therapies like bortezomib. This dual-action provided insights into its potential as a frontline therapy for resistant myeloma cases.

Comparative Analysis

The following table summarizes the key findings related to this compound's biological activity compared to traditional DOX:

| Feature | This compound | Doxorubicin |

|---|---|---|

| Chemical Structure | [6-maleimidocaproyl] hydrazone | Anthracycline |

| Half-Life (pH 7) | 158 hours | Variable |

| Half-Life (pH 5) | 3.2 hours | Variable |

| Mechanism | Prodrug activated by acidity | Direct DNA interaction |

| Targeting Mechanism | mAb conjugation | Non-targeted |

| Cardiotoxicity Risk | Reduced | High |

Q & A

Basic Research Questions

Q. What are the primary mechanisms underlying ALDOX's tumor-targeting efficiency compared to free doxorubicin (DOX)?

this compound's mechanism involves covalent binding to human serum albumin (HSA) via the free cysteine-34 residue, enabling preferential accumulation in tumors due to enhanced permeability and retention (EPR) effects. Acid-labile linkers in this compound facilitate DOX release in lysosomal environments, confirmed through in vitro studies with MCF-7 cells showing progressive intracellular DOX accumulation. Molecular modeling further validates the optimal spacer length (five methylene groups) for HSA binding .

Q. How should researchers design in vitro experiments to assess this compound's drug release kinetics?

Use tumor cell lines (e.g., MCF-7, LXFL 529) incubated with this compound under physiological pH (7.4) and lysosomal pH (5.0) conditions. Quantify free DOX release over time via high-performance liquid chromatography (HPLC) or fluorescence spectroscopy. Include controls with non-cleavable HSA-DOX conjugates to validate acid-hydrolytic specificity. Document deviations from protocols (e.g., incubation temperature variations) to ensure reproducibility .

Q. What standardized models are used to evaluate this compound's antitumor efficacy in preclinical studies?

Common models include human xenografts (e.g., MDA-MB-435 breast cancer, A2780 ovarian cancer) in immunodeficient mice. Administer this compound intravenously at 20–30 mg/m² (doxorubicin equivalents) every 3 weeks. Compare tumor volume reduction and survival rates against free DOX and liposomal DOX. Ensure raw data (e.g., tumor measurements, toxicity scores) are archived for secondary analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's reported cardiac toxicity profiles across preclinical and clinical studies?

Address discrepancies by analyzing variables such as prior DOX exposure in patient cohorts, cumulative dose thresholds, and interspecies differences in albumin metabolism. In preclinical models, measure left ventricular ejection fraction (LVEF) via echocardiography and correlate with histopathological findings. For clinical data, apply multivariate regression to isolate this compound-specific cardiac effects from confounding factors .

Q. What methodological considerations are critical when evaluating this compound's synergistic effects with proteasome inhibitors like bortezomib?

Use isobolographic analysis to quantify synergy in multiple myeloma models. Co-administer this compound and bortezomib at varying ratios (e.g., 1:1, 1:2) and assess apoptosis via flow cytometry (Annexin V/PI staining). Monitor ubiquitin-proteasome pathway inhibition (e.g., NF-κB activity) to confirm mechanistic alignment. Publish raw dose-response data to enable meta-analyses .

Q. How should conflicting data on this compound's plasma protein binding be reconciled in pharmacokinetic studies?

this compound binds ~90% to endogenous HSA in human blood, while free DOX shows only 30% plasma retention due to erythrocyte sequestration. Use equilibrium dialysis or ultrafiltration to measure unbound this compound fractions. Validate assays with radiolabeled this compound and cross-reference with mass spectrometry. Discrepancies may arise from interspecies HSA variability—prioritize human-derived albumin in in vitro setups .

Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships in heterogeneous tumor models?

Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-tumor variability. Stratify data by tumor subtype (e.g., hormone receptor status) and use ANOVA with post-hoc Tukey tests for pairwise comparisons. For survival analyses, Kaplan-Meier curves with log-rank tests are essential. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. Methodological Frameworks

Q. How can the PICOT framework structure clinical research questions for this compound combination therapies?

- Population : Patients with refractory ovarian cancer (A2780 lineage).

- Intervention : this compound (20 mg/m²) + ifosfamide (IFOS).

- Comparison : this compound monotherapy.

- Outcome : Progression-free survival (PFS) at 6 months.

- Time : 12-month follow-up. This design clarifies hypothesis testing and reduces confounding in phase II trials .

Q. What protocols ensure reproducibility in this compound's in vivo biodistribution studies?

- Use isotope-labeled this compound (e.g., ¹⁴C) for precise tissue quantification.

- Sacrifice animals at standardized timepoints (e.g., 1h, 24h post-injection).

- Archive organ samples in liquid nitrogen and validate DOX release via LC-MS/MS.

- Share raw datasets (e.g., mass spectrometry chromatograms) in public repositories .

Properties

IUPAC Name |

N-[3-(dimethylamino)propyl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40N2O/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3/h4-18H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYDWYVPVAMGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068470 | |

| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

45267-19-4 | |

| Record name | Myristamidopropyl dimethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45267-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminopropyl myristamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045267194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethylamino)propyl]myristamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTAMIDOPROPYL DIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXS2X34V8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.